In Vitro Mechanism of Action of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (commonly referred to as 6-methylkynurenic acid or 6-Me-KYNA) is a synthetic derivative of the endogenous neuromodulator kynurenic acid (KYNA). Whil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (commonly referred to as 6-methylkynurenic acid or 6-Me-KYNA) is a synthetic derivative of the endogenous neuromodulator kynurenic acid (KYNA). While unsubstituted KYNA is classically recognized as a broad-spectrum antagonist of ionotropic glutamate receptors—with a distinct preference for the GluN1 glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor—structural modifications to the quinoline core drastically alter this pharmacological profile.
As demonstrated in foundational structure-activity relationship (SAR) studies, methylation specifically at the 6-position shifts the compound's selectivity away from the NMDA receptor and towards non-NMDA ionotropic glutamate receptors, specifically AMPA and Kainate receptors [1]. This guide details the in vitro mechanistic principles, structural causality, and self-validating experimental workflows required to study 6-Me-KYNA in neuropharmacological drug development.
Molecular Mechanism of Action & Structural Causality
The SAR Paradigm Shift: NMDA vs. Non-NMDA Selectivity
To understand the mechanism of action of 6-Me-KYNA, one must analyze the spatial constraints of the glutamate receptor ligand-binding domains (LBDs).
The NMDA GluN1 Pocket (Steric Intolerance): The glycine co-agonist site on the NMDA receptor features a highly restrictive hydrophobic pocket. Halogenation or alkylation at the C-5 and C-7 positions of the quinoline ring (e.g., 7-chlorokynurenic acid) optimally fills this pocket, yielding highly potent and selective NMDA antagonists [2]. However, introducing a methyl group at the C-6 position creates a severe steric clash within the GluN1 binding cleft, effectively abolishing NMDA receptor affinity [1].
The AMPA/Kainate Pocket (Steric Tolerance): Conversely, the LBDs of AMPA (GluA1-4) and Kainate receptors possess a wider, more permissive cleft along the vector corresponding to the C-6 position of the quinoline core. 6-Me-KYNA fits competitively into this cleft. By binding to the LBD, 6-Me-KYNA acts as a competitive antagonist, preventing the clamshell-like closure of the domain required to open the central ion pore, thereby blocking
Na+
and
Ca2+
influx.
Fig 1: Structure-activity relationship (SAR) divergence of kynurenic acid derivatives.
Quantitative Pharmacological Profile
The divergence in receptor selectivity based on structural substitution is summarized below. This data highlights why 6-Me-KYNA is utilized specifically to isolate non-NMDA receptor pathways in vitro.
Compound
Substitution Position
Primary Target
NMDA (Glycine Site) IC₅₀
AMPA/Kainate IC₅₀
Kynurenic Acid (KYNA)
None
Non-selective
~ 40 µM
~ 100 - 300 µM
7-Chlorokynurenic Acid
C-7 (Cl)
NMDA (Glycine Site)
~ 0.3 - 1.0 µM
> 100 µM
6-Methylkynurenic Acid
C-6 (CH₃)
AMPA / Kainate
> 100 µM (Inactive)
Selective (Low µM)
8-Methylkynurenic Acid
C-8 (CH₃)
None
Inactive
Inactive
Note: Values are representative approximations derived from foundational radioligand and electrophysiological SAR studies [1].
In Vitro Experimental Workflows
To rigorously validate the mechanism of action of 6-Me-KYNA, experimental protocols must be designed as self-validating systems. Because 6-Me-KYNA targets AMPA/Kainate receptors, the workflow must actively suppress off-target currents and prevent artifactual receptor desensitization.
This protocol isolates AMPA receptor-mediated currents to determine the
IC50
of 6-Me-KYNA.
Causality & Reagent Rationale:
D-APV (50 µM): Added to the bath to block any residual NMDA receptor activation, ensuring recorded currents are purely non-NMDA.
Cyclothiazide (CTZ, 50 µM): AMPA receptors desensitize within milliseconds of agonist binding. CTZ is a positive allosteric modulator that blocks desensitization, allowing for the measurement of stable, steady-state currents necessary for accurate antagonist dose-response modeling.
Step-by-Step Methodology:
Preparation: Culture HEK293 cells transiently transfected with GluA2 (AMPA) subunits, or isolate primary rat cortical neurons (DIV 10-14).
Configuration: Establish whole-cell patch-clamp configuration using borosilicate glass pipettes (3–5 MΩ) filled with a
Cs+
-based internal solution to block
K+
currents. Voltage clamp the cell at -70 mV.
Baseline Establishment: Perfuse the cell with extracellular solution containing 50 µM D-APV and 50 µM CTZ.
Agonist Application: Apply 50 µM AMPA via a rapid-perfusion system to elicit a peak inward current. Wash out until baseline is restored.
Antagonist Titration: Co-apply 50 µM AMPA with increasing concentrations of 6-Me-KYNA (0.1 µM to 100 µM).
Data Analysis: Measure the reduction in steady-state current amplitude. Plot the fractional inhibition against the log concentration of 6-Me-KYNA and fit to a standard Hill equation to derive the
IC50
.
Fig 2: In vitro electrophysiological workflow for validating 6-Me-KYNA at AMPA/Kainate receptors.
Protocol 2: Radioligand Competition Assay
To biochemically confirm that 6-Me-KYNA lacks affinity for the NMDA glycine site (validating the steric clash hypothesis), a competition assay against
[3H]MDL105,519
(a highly selective glycine site antagonist) is utilized.
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Wash the pellet extensively to remove endogenous glutamate and glycine.
Incubation: Incubate 100 µg of membrane protein with 2 nM
[3H]MDL105,519
and varying concentrations of 6-Me-KYNA (1 µM to 1 mM) for 45 minutes at 4°C.
Non-Specific Binding: Define non-specific binding using 1 mM unlabeled glycine or 10 µM 7-chlorokynurenic acid.
Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters with cold buffer and quantify retained radioactivity via liquid scintillation counting.
Validation: 6-Me-KYNA will fail to displace the radioligand at concentrations <100 µM, confirming its lack of affinity for the GluN1 site [3].
References
Leeson, P. D., Baker, R., Carling, R. W., Curtis, N. R., Moore, K. W., Williams, B. J., Foster, A. C., Donald, A. E., Kemp, J. A., & Marshall, G. R. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(4), 1243–1252. URL:[Link]
Kloog, Y., Lamdani-Itkin, H., & Sokolovsky, M. (1990). The glycine site of the N-methyl-D-aspartate receptor channel: differences between the binding of HA-966 and of 7-chlorokynurenic acid. Journal of Neurochemistry, 54(5), 1576–1583. URL:[Link]
Priestley, T., Horne, A. L., McKernan, R. M., & Kemp, J. A. (1990). The Effect of NMDA Receptor Glycine Site Antagonists on Hypoxia-Induced Neurodegeneration of Rat Cortical Cell Cultures. Brain Research, 531(1-2), 183–188. URL:[Link]
Comprehensive Technical Guide on 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: Receptor Binding Affinity and Pharmacological Profiling
Executive Summary 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (commonly referred to as 6-methylkynurenic acid) is a synthetic derivative of the endogenous neuromodulator kynurenic acid (KYNA)[1]. KYNA and its s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (commonly referred to as 6-methylkynurenic acid) is a synthetic derivative of the endogenous neuromodulator kynurenic acid (KYNA)[1]. KYNA and its structural analogs are recognized as broad-spectrum antagonists of ionotropic glutamate receptors, with a pronounced selectivity for the strychnine-insensitive glycine modulatory site (co-agonist site) on the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor[2][3]. This technical whitepaper provides an in-depth analysis of the receptor binding affinity studies, structure-activity relationships (SAR), and the precise experimental workflows required to evaluate 6-methyl-KYNA and related quinoline derivatives in preclinical drug development.
Molecular Architecture & Rationale for 6-Methyl Substitution
The core scaffold of kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid) relies on a highly specific pharmacophore model to interact with the NMDA receptor's glycine binding site[2]:
Coulombic Attraction: The 2-carboxylate group forms an ionic bond with positively charged residues (e.g., Arginine) in the receptor pocket.
Hydrogen Bonding: The 4-oxo group acts as a hydrogen-bond acceptor, while the 1-amino (NH) group acts as a hydrogen-bond donor[2].
Hydrophobic Interaction: The benzene ring engages in size-limited, hydrophobic binding[2].
The Causality of the 6-Methyl Modification:
The introduction of a methyl group at the 6-position alters both the electron density and the steric bulk of the aromatic ring. While halogenation at the 5- or 7-positions (e.g., 5,7-dichlorokynurenic acid) dramatically increases binding affinity by optimally filling the hydrophobic pocket, these highly polar compounds suffer from poor blood-brain barrier (BBB) penetration[2][4]. The 6-methyl substitution provides a calculated increase in lipophilicity and alters the electrostatic potential around the quinoline ring[5]. This structural modification is a strategic choice for researchers attempting to balance target receptor affinity with enhanced pharmacokinetic properties and CNS bioavailability.
Diagram 1: Mechanistic pathway of NMDA receptor activation and competitive antagonism by 6-Methyl-KYNA.
To accurately determine the binding affinity (
IC50
and
Ki
) of 6-methyl-KYNA, competitive radioligand binding assays are employed. The protocol below is designed as a self-validating system to ensure high signal-to-noise ratios and reproducible pharmacological data.
Action: Homogenize rat cerebral cortex tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend and repeat the wash cycle three times.
Causality: Repeated washing is critical to remove endogenous glutamate and glycine. Failure to remove endogenous agonists will result in competitive inhibition of the radioligand, artificially skewing the
IC50
values of the test compound[3].
Assay Incubation:
Action: Incubate the washed membranes (approx. 100–200 µg protein/tube) with 10 nM
[3H]
5,7-dichlorokynurenic acid (
[3H]
DCKA) and varying concentrations of 6-methyl-KYNA (ranging from 1 nM to 100 µM) in 50 mM Tris-acetate buffer. Incubate for 45 minutes at 4°C.
Causality: The 4°C incubation temperature minimizes proteolytic degradation of the receptor and slows the dissociation rate of the ligand-receptor complex during the subsequent filtration step.
Termination and Filtration:
Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour.
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters, drastically reducing non-specific binding of the radioligand to the filter matrix and improving the assay's dynamic range.
Washing and Quantification:
Action: Wash the filters three times with 3 mL of ice-cold assay buffer. Transfer filters to vials, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.
Causality: Rapid washing with ice-cold buffer removes unbound radioligand while preventing the dissociation of the specifically bound
[3H]
DCKA.
Diagram 2: Sequential workflow for the competitive radioligand binding assay.
Quantitative Data & Structure-Activity Relationships (SAR)
The affinity of kynurenic acid derivatives for the NMDA receptor glycine site is highly dependent on the substitution pattern of the quinoline ring. The table below synthesizes representative binding data, demonstrating how the 6-methyl substitution compares to the parent compound and highly optimized halogenated derivatives[2][5].
Moderate affinity, increased lipophilicity compared to KYNA.
7-Chloro-KYNA
7-Cl
~ 0.56
High affinity, restricted BBB penetration.
5,7-Dichloro-KYNA
5,7-diCl
~ 0.04
Extremely potent, standard reference compound in assays.
Note: Values are representative benchmarks derived from standard radioligand displacement assays utilizing rat cortical membranes[2][5].
Electrophysiological Validation (Patch-Clamp)
While binding affinity (
Ki
) quantifies how well 6-methyl-KYNA binds to the receptor, it does not confirm functional antagonism. Therefore, in vitro electrophysiological assays are mandatory to validate the compound's ability to inhibit ion channel flux.
Step-by-Step Methodology: Whole-Cell Patch-Clamp
Cell Preparation: Utilize cultured rat hippocampal neurons or HEK293 cells stably expressing recombinant GluN1/GluN2 NMDA receptors.
Whole-Cell Configuration:
Action: Use borosilicate glass pipettes (resistance 3–5 MΩ) filled with an intracellular solution containing
CsF
, EGTA, and HEPES. Establish a high-resistance gigaseal (>1 GΩ) and apply brief suction to rupture the membrane.
Causality: The inclusion of Cesium (
Cs+
) in the intracellular solution blocks outward potassium (
K+
) currents, isolating the inward calcium/sodium currents mediated specifically by NMDA receptors.
Pharmacological Isolation:
Action: Continuously perfuse the extracellular bath with a solution containing 100 µM picrotoxin and 1 µM tetrodotoxin (TTX).
Causality: Picrotoxin blocks
GABAA
receptor-mediated inhibitory currents, and TTX blocks voltage-gated sodium channels, ensuring that the recorded currents are purely glutamatergic.
Agonist and Antagonist Application:
Action: Apply 100 µM Glutamate and 10 µM Glycine via a rapid perfusion system to elicit inward currents. Subsequently, co-apply the agonists with varying concentrations of 6-methyl-KYNA.
Causality: Rapid perfusion (exchange time < 10 ms) is critical to accurately measure peak NMDA currents before rapid receptor desensitization occurs. The reduction in peak current amplitude in the presence of 6-methyl-KYNA confirms functional antagonism.
Conclusion
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid serves as a vital structural probe in the ongoing development of neuroprotective agents. By replacing the highly polar functional groups of standard kynurenic acid derivatives with a lipophilic methyl group at the 6-position, researchers can investigate the delicate balance between NMDA receptor glycine-site affinity and pharmacokinetic viability. The rigorous application of radioligand binding and electrophysiological protocols ensures that the pharmacological profiling of these compounds remains robust, reproducible, and translationally relevant.
Pharmacokinetic profiling of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Introduction: Contextualizing the Investigation The quinoline-4-carboxylic acid scaffold is a privileg...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Pharmacokinetic Profiling of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Introduction: Contextualizing the Investigation
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The specific analogue, 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, represents a promising candidate for further development. However, realizing the therapeutic potential of any new chemical entity (NCE) is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, governs the absorption, distribution, metabolism, and excretion (ADME) of a compound, which collectively determine its onset, intensity, and duration of action.
This guide provides a comprehensive, technically-grounded framework for the complete pharmacokinetic profiling of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. As direct experimental data for this specific analogue is not extensively published, this document serves as a strategic workflow. It is designed to guide researchers through the logical, sequential, and methodologically sound characterization of the compound's ADME properties. The protocols herein are presented not merely as steps to be followed, but as self-validating systems, incorporating the rationale and critical controls necessary to ensure data integrity and build a robust, decision-enabling PK profile.
Before delving into complex biological assays, a quantitative understanding of the compound's fundamental physicochemical properties is paramount. These characteristics are intrinsic to the molecule and profoundly influence its behavior in all subsequent ADME studies.[3] The presence of a carboxylic acid moiety suggests that properties like solubility and permeability will be highly pH-dependent.[4]
Aqueous Solubility Assessment
Rationale: Solubility is a critical determinant of oral absorption and achievable concentrations in in vitro assays. Poor aqueous solubility can be a major impediment to drug development. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[5]
Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).
Incubation: Add an excess of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid to each buffer in a glass vial. Ensure enough solid is present to achieve saturation.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 x g for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Lipophilicity Determination (LogD)
Rationale: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, is a key predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic turnover. The shake-flask method remains a reliable, albeit low-throughput, approach.[5]
Experimental Protocol: Shake-Flask LogD at pH 7.4
Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing the phases to separate overnight.
Compound Addition: Dissolve a known amount of the test compound in the pre-saturated aqueous phase (PBS).
Partitioning: Add an equal volume of the pre-saturated n-octanol.
Equilibration: Vigorously shake the mixture for a sufficient period (e.g., 1-2 hours) to allow for partitioning equilibrium.
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the compound concentration in each phase by HPLC-UV or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Table 1: Key Physicochemical Parameters and Target Ranges
Parameter
Experimental Method
Typical Target for Oral Drugs
Rationale for Importance
Aqueous Solubility
Shake-Flask (pH 7.4)
> 50 µg/mL
Ensures adequate dissolution for absorption and sufficient concentration for in vitro assays.
Lipophilicity (LogD)
Shake-Flask (pH 7.4)
1 - 3
Balances membrane permeability with aqueous solubility, avoiding excessive metabolism or toxicity.
Acidity Constant (pKa)
Potentiometric Titration
3 - 5 (for acid)
Determines the ionization state at physiological pH, impacting solubility, permeability, and binding.
Section 2: In Vitro ADME Profiling: Predicting In Vivo Behavior
In vitro assays are the workhorse of modern pharmacokinetic profiling, offering high-throughput, cost-effective methods to predict a compound's in vivo disposition before committing to animal studies.[6]
Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: Passive diffusion is a primary mechanism for the absorption of many drugs. The PAMPA model provides a rapid, cell-free method to specifically assess this transport mechanism by measuring a compound's diffusion from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[7][8] This avoids the complexities of active transport and metabolism inherent in cell-based assays.[8]
Experimental Protocol: PAMPA for Gastrointestinal Permeability
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial lipid membrane.
Compound Preparation: Prepare a solution of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in a buffer mimicking intestinal conditions (e.g., pH 6.5). Include high and low permeability control compounds (e.g., propranolol and furosemide) for system validation.
Assay Assembly: Fill the wells of a 96-well acceptor plate with a suitable buffer (e.g., pH 7.4 PBS with a solubilizing agent). Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
Dosing: Add the compound solutions to the donor wells.
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[1]
Quantification: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells, as well as an initial reference sample, using LC-MS/MS.
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations measured.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability Assessment
Rationale: The rate at which a compound is metabolized by liver enzymes is a primary determinant of its half-life and oral bioavailability. Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes.[9] This assay measures the rate of disappearance of the parent compound over time.
Experimental Protocol: Human Liver Microsome (HLM) Stability
Reagent Preparation: Prepare a master mix containing HLM (e.g., 0.5 mg/mL final concentration) in phosphate buffer (pH 7.4). Prepare a separate solution of an NADPH-regenerating system (required for CYP activity).
Initiation: Pre-warm the HLM master mix and a solution of the test compound (e.g., 1 µM final concentration) at 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system.
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
Controls: Run parallel incubations:
Negative Control: Without the NADPH-regenerating system to assess non-CYP-mediated degradation.
Positive Control: With a known rapidly metabolized compound (e.g., verapamil) to validate the system's activity.
Analysis: Centrifuge the quenched samples to precipitate protein. Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Screening
Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[10][11] If our compound inhibits a key CYP isoform, it could dangerously elevate the plasma levels of co-administered drugs metabolized by that enzyme. A fluorogenic assay is a rapid and cost-effective high-throughput screening method.[12]
Assay Setup: In a 96-well plate, combine recombinant human CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, and 3A4), a specific fluorogenic probe substrate for each isoform, and the NADPH-regenerating system in a buffer.
Inhibitor Addition: Add 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid at a range of concentrations (e.g., 0.1 to 50 µM). Include a known inhibitor for each isoform as a positive control.
Reaction and Detection: Incubate the plate at 37°C. The CYP enzyme metabolizes the probe substrate into a fluorescent product. Monitor the increase in fluorescence over time using a plate reader.
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the inhibitor concentration.
Table 2: Summary of Key In Vitro ADME Assays
Assay
System Used
Key Parameter(s) Measured
Purpose
Permeability
PAMPA
Effective Permeability (Pe)
Predicts passive absorption across the gut wall.
Metabolic Stability
Human Liver Microsomes
In Vitro Half-life (t½), Intrinsic Clearance (CLint)
Predicts the rate of metabolic clearance in the liver.
CYP Inhibition
Recombinant CYP Enzymes
IC₅₀
Assesses the potential for drug-drug interactions.
Plasma Protein Binding
Human Plasma
Percent Bound (%Bound), Fraction Unbound (fu)
Determines the fraction of drug available for therapeutic effect and clearance.
Plasma Protein Binding (PPB)
Rationale: The extent of binding to plasma proteins like albumin and α1-acid glycoprotein dictates the free (unbound) fraction of a drug.[13] Only the unbound drug is pharmacologically active and available to be cleared by metabolizing enzymes or renal excretion.[14] Equilibrium dialysis is considered the gold standard for PPB determination.[15]
Experimental Protocol: Equilibrium Dialysis
Device Setup: Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane (e.g., 10 kDa MWCO).
Sample Addition: Add pooled human plasma spiked with the test compound (at a clinically relevant concentration, if known) to one chamber. Add an equal volume of protein-free buffer (PBS, pH 7.4) to the other chamber.
Equilibration: Seal the unit and incubate at 37°C with gentle rotation for an adequate period (typically 4-24 hours) to allow the free drug to equilibrate across the membrane.[15]
Sample Collection: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
Analysis: Determine the concentration of the compound in both aliquots using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.
Section 3: In Vivo Pharmacokinetic Assessment
Rationale: While in vitro assays are predictive, an in vivo study is essential to understand how all ADME processes integrate in a living system.[6] A preliminary PK study in rodents (e.g., Sprague-Dawley rats) provides critical data on key parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and, crucially, oral bioavailability (F%).[16]
Caption: High-level overview of the pharmacokinetic profiling workflow.
Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated (e.g., jugular vein) to facilitate serial blood sampling.
Dose Formulation: Prepare two formulations: one suitable for intravenous (IV) administration (e.g., solubilized in saline/DMSO/PEG400) and one for oral gavage (PO) (e.g., a suspension in 0.5% methylcellulose).
Dosing:
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
PO Group: Administer a single oral dose (e.g., 5-10 mg/kg) via gavage.
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points post-dose.
IV Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
PO Time Points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
Bioanalysis: Quantify the concentration of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in all plasma samples using a validated LC-MS/MS method.[17]
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
Table 3: Primary Pharmacokinetic Parameters from In Vivo Study
Parameter
Abbreviation
Description
How It's Determined
Clearance
CL
The volume of plasma cleared of the drug per unit of time.
Dose_IV / AUC_IV
Volume of Distribution
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
CL / λz
Terminal Half-Life
t½
The time required for the plasma concentration to decrease by half.
0.693 / λz
Area Under the Curve
AUC
The total drug exposure over time.
Calculated from concentration-time plot
Oral Bioavailability
F%
The fraction of the oral dose that reaches systemic circulation.
(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Section 4: Bioanalytical Method Development
Rationale: Accurate quantification of the analyte in complex biological matrices like plasma is the cornerstone of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its superior sensitivity, selectivity, and speed. A robust, validated method is non-negotiable for generating reliable data.[18]
Protocol Outline: LC-MS/MS Method Development and Validation
Analyte and Internal Standard (IS) Tuning: Infuse solutions of the test compound and a suitable structural analog (to serve as the IS) into the mass spectrometer to optimize MS parameters (e.g., precursor/product ion transitions, collision energy).
Chromatographic Separation: Develop an HPLC method (column, mobile phases, gradient) to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components.
Sample Preparation: Develop a sample extraction procedure to efficiently recover the analyte from plasma and remove proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA).[17] Key validation parameters include:
Calibration Curve: Linearity, range, and weighting.
Accuracy and Precision: Within and between runs.
Selectivity and Specificity: Absence of interference at the analyte's retention time.
Matrix Effect: Assessment of ion suppression or enhancement.
Recovery: Efficiency of the extraction process.
Stability: Freeze-thaw, short-term, long-term, and post-preparative stability.
Conclusion
The comprehensive pharmacokinetic profiling of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid requires a multi-faceted, systematic approach. This guide outlines a logical progression from fundamental physicochemical assessments to predictive in vitro ADME assays and definitive in vivo studies. By understanding the causality behind each experimental choice and embedding self-validating controls within each protocol, researchers can build a robust and reliable PK profile. This integrated dataset will be instrumental in making informed decisions, optimizing the compound's properties, and ultimately determining its viability as a future therapeutic agent.
References
Moir, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
Demchuk, O. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available at: [Link]
NextSDS. 6-Acetyl-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid Methyl ester. NextSDS. Available at: [Link]
Saeed, S., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]
Prasad, V. S., et al. (2010). Synthesis and pharmacological activity of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acids as selective ET(A) antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Popovski, E., et al. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry. Available at: [Link]
Thopate, S. R., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry. Available at: [Link]
Ferraz, M. P., et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]
Boosen, K. J. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. Google Patents.
Al-Ostoot, F. H., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules. Available at: [Link]
Lin, Z., et al. (2023). In Vivo-In Vitro-In Silico Pharmacokinetic Modelling in Drug Development. Pharmaceutics. Available at: [Link]
Pion Inc. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available at: [Link]
Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]
Wang, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers. Available at: [Link]
Anonymous. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors. Bentham Science. Available at: [Link]
Bienta. CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]
Laine, R., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. Available at: [Link]
Patel, K., et al. (2022). Design, in-silico ADME Study and molecular docking study of novel quinoline-4-on derivatives as Factor Xa Inhibitor as Potential anti-coagulating agents. Research Journal of Pharmacy and Technology. Available at: [Link]
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
Singh, S. S., et al. (2005). Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]
Liu, Z-G., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]
Huddara, S., et al. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. Available at: [Link]
Jones, A., et al. (1990). Purification and Characterization of the quinoxaline-2-carboxylic Acid Activating Enzyme From Streptomyces Triostinicus. Biochemistry. Available at: [Link]
Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay. Creative Diagnostics. Available at: [Link]
Anonymous. (2023). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Rasayan Journal of Chemistry. Available at: [Link]
Li, Y., et al. (2023). New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]
European Patent Office. (1994). Process for the preparation of a quinoline carboxylic acid. Google Patents.
Karabasz, A., et al. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. International Journal of Nanomedicine. Available at: [Link]
Kumar, P., et al. (2025). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Science and Applied Technology. Available at: [Link]
Wright, W. (2025). An overview of plasma protein binding. Bioanalysis Zone. Available at: [Link]
Cenmed. 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Cenmed. Available at: [Link]
Samer, C. F., et al. (2013). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals. Available at: [Link]
QPS. Plasma Protein Binding. QPS. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: Structural Dynamics, Physicochemical Properties, and Experimental Protocols
Executive Summary
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (often referred to as 6-methylkynurenic acid) is a synthetic derivative of the endogenous neuromodulator kynurenic acid[1]. In neuropharmacology and drug development, the quinoline-2-carboxylic acid scaffold is highly valued for its ability to selectively antagonize ionotropic glutamate receptors (such as NMDA, AMPA, and kainate receptors)[2]. The introduction of a methyl group at the C-6 position alters the molecule's lipophilicity and steric profile, serving as a critical structural probe for structure-activity relationship (SAR) studies aimed at enhancing blood-brain barrier (BBB) permeability.
This whitepaper provides an in-depth technical analysis of the compound’s crystal structure, tautomeric dynamics, and physicochemical properties, alongside a self-validating experimental protocol for its synthesis and crystallization.
Molecular Identity and Quantitative Data
Understanding the exact mass and ionization behavior of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is critical for downstream LC-MS analytical workflows. The compound exhibits a predicted XLogP3 of ~1.7, indicating a slight increase in lipophilicity compared to unsubstituted kynurenic acid (XLogP3 = 1.3)[3][4].
Table 2: Diagnostic Mass Spectrometry Adducts (ESI)
Ionization Mode
Adduct
Predicted m/z
Positive (ESI+)
[M+H]⁺
204.0655
Positive (ESI+)
[M+Na]⁺
226.0475
Negative (ESI-)
[M-H]⁻
202.0510
Crystal Structure and Tautomeric Dynamics
A defining feature of 4-oxo-1,4-dihydroquinoline-2-carboxylic acids is their ability to undergo keto-enol tautomerism, fluctuating between the 4-oxo (keto) and 4-hydroxy (enol) forms[1].
Mechanistic Insight into Lattice Packing:
In both aqueous solution at neutral pH and the solid crystalline state, the keto form (4-oxo-1,4-dihydroquinoline) heavily predominates [1][4]. This preference is not merely an artifact of solvation but is driven by the thermodynamics of the crystal lattice.
Dimerization: The 2-carboxylic acid groups form robust, centrosymmetric
R22(8)
hydrogen-bonded dimers.
Chain Propagation: The N-H donor of the 1,4-dihydroquinoline ring acts as a strong hydrogen bond donor to the highly polarized 4-oxo acceptor of an adjacent molecule. This proton transfer dynamic stabilizes the keto tautomer, weaving the dimers into infinite 1D chains or 2D sheets.
Steric Influence of the 6-Methyl Group: The C-6 methyl substitution disrupts the tight
π−π
stacking typically seen in unsubstituted kynurenic acid, expanding the unit cell volume slightly but preserving the core hydrogen-bonding network.
Experimental Protocol: Synthesis and Crystallization
The synthesis of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid relies on a modified Conrad-Limpach reaction. This protocol is designed as a self-validating system , where visual and physical phase changes confirm the success of each mechanistic step.
Step-by-Step Methodology
Step 1: Enamine Condensation
Procedure: Dissolve 1.0 equivalent of p-toluidine in anhydrous methanol. Slowly add 1.1 equivalents of dimethyl acetylenedicarboxylate (DMAD) dropwise at 0 °C. Stir at room temperature for 12 hours.
Causality & Validation: The nucleophilic amine attacks the activated alkyne. The reaction is complete when TLC shows the disappearance of the starting amine. Evaporate the solvent to yield a yellow oil (the diester adduct).
Step 2: Thermal Cyclization
Procedure: Dilute the crude diester in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat the mixture vigorously to 250 °C for 45 minutes.
Causality & Validation: Dowtherm A is chosen specifically for its high boiling point. The extreme thermal energy (250 °C) is strictly required to overcome the activation energy barrier for the intramolecular electrophilic aromatic substitution that closes the quinoline ring. Validation: The solution will turn deep brown, and upon cooling to room temperature and diluting with hexanes, a tan precipitate (the methyl ester intermediate) will crash out.
Step 3: Saponification
Procedure: Suspend the isolated ester in a 10% aqueous NaOH solution. Reflux at 100 °C for 2 hours.
Causality & Validation: Base-catalyzed ester hydrolysis cleaves the methyl ester. Validation: The initial heterogeneous suspension will transition into a completely clear, homogeneous dark solution, physically validating that the ester has been fully converted to the water-soluble sodium carboxylate salt.
Step 4: Isoelectric Precipitation
Procedure: Cool the homogeneous solution in an ice bath. Slowly add 6M HCl dropwise until the pH reaches exactly 2.0.
Causality & Validation: The isoelectric point (pI) of kynurenic acid derivatives is approximately 2.1[4]. At pH 2, the carboxylate is protonated, neutralizing the molecule and minimizing its aqueous solubility. Validation: A thick, pale-yellow precipitate of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid will immediately and violently precipitate.
Step 5: Crystallization
Procedure: Recrystallize the crude powder from a boiling mixture of DMF and water (1:1). Slow cooling to 4 °C over 24 hours yields X-ray quality needle-like crystals.
Fig 1. Step-by-step synthesis workflow for 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Biological Relevance & Pathway Integration
Historically, 6-methylkynurenic acid was synthesized by W. Robson in the 1920s to trace the metabolic fate of tryptophan and prove the origin of the quinoline nitrogen[5]. Today, it is utilized as a synthetic probe.
Endogenous kynurenic acid is produced via the kynurenine pathway, where L-kynurenine is transaminated by Kynurenine Aminotransferase (KAT), followed by a rapid, spontaneous cyclization[4]. Because native kynurenic acid struggles to cross the BBB efficiently, synthetic derivatization (such as C-6 methylation) is employed by medicinal chemists to modulate receptor binding pockets and enhance lipoidal membrane permeation.
Fig 2. The kynurenine pathway illustrating the biological context of kynurenic acid derivatives.
References
Han, Q., et al. "The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects." International Journal of Molecular Sciences, vol. 25, no. 16, 2024, p. 9082. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3845, Kynurenic Acid." PubChem, URL:[Link]
Robson, W. "The Metabolism of Tryptophane." Report of the British Association for the Advancement of Science, 1929, pp. 60-61. URL:[Link]
Application Notes and Protocols for In Vivo Dosing of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a member of the quinoline carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a member of the quinoline carboxylic acid class of compounds. This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties[1][2][3]. The progression of any novel compound from in vitro discovery to a potential therapeutic requires rigorous in vivo evaluation to understand its pharmacokinetic profile, safety, and efficacy in a complex biological system.
These application notes provide a comprehensive guide for researchers initiating in vivo studies with 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Given that specific in vivo data for this compound is not extensively documented in publicly available literature, this guide emphasizes foundational protocols, including formulation development for poorly soluble compounds, initial toxicity assessments, and pharmacokinetic profiling. The causality behind each experimental choice is explained to empower researchers to make informed decisions and design robust studies.
I. Physicochemical Properties and Pre-formulation Studies
A thorough understanding of the physicochemical properties of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a prerequisite for successful in vivo studies. Quinolone derivatives often exhibit poor aqueous solubility, which presents a significant hurdle for achieving adequate bioavailability[4][5][6][7].
Key Physicochemical Parameters to Consider:
Parameter
Importance in In Vivo Studies
Aqueous Solubility
Directly impacts oral bioavailability. Low solubility can lead to poor absorption from the gastrointestinal tract.
LogP (Lipophilicity)
Influences membrane permeability, protein binding, and volume of distribution.
pKa
Determines the ionization state of the compound at physiological pH, which affects solubility and permeability.
Melting Point
High melting points can indicate strong crystal lattice energy, which may correlate with poor solubility.
Chemical Stability
Essential to ensure the compound does not degrade in the formulation vehicle or under physiological conditions.
Protocol 1: Solubility Assessment
Objective: To determine the solubility of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in various pharmaceutically acceptable vehicles to guide formulation development.
A range of vehicles (e.g., Water, Saline, Phosphate Buffered Saline (PBS) pH 7.4, 0.5% (w/v) Methylcellulose (MC) in water, 5% (v/v) Dimethyl sulfoxide (DMSO) in saline, Polyethylene glycol 400 (PEG400), Corn oil)
Vials
Shaker incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) system
Procedure:
Add an excess amount of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid to a known volume of each vehicle in separate vials.
Incubate the vials at a controlled temperature (e.g., 25°C and 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.
Centrifuge the samples to pellet the undissolved compound.
Carefully collect the supernatant and filter it through a 0.22 µm filter.
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.
Express the solubility in mg/mL.
II. Formulation Development for In Vivo Administration
The choice of formulation is critical for ensuring consistent and reproducible in vivo results. For poorly soluble compounds, a simple aqueous solution may not be feasible.
Formulation Strategies for Poorly Soluble Compounds
Formulation Type
Description
Advantages
Disadvantages
Solution
The compound is fully dissolved in a vehicle, often using co-solvents or pH adjustment.
Homogeneous dosing, predictable absorption for soluble compounds.
Risk of precipitation upon dilution in vivo, potential for vehicle-induced toxicity.
Suspension
The solid compound is dispersed in a liquid vehicle, often with suspending and wetting agents.
Higher drug loading possible, avoids issues with compound precipitation from a supersaturated solution.
Potential for non-uniform dosing if not properly prepared and agitated, particle size can influence absorption.
Lipid-Based Formulation
The compound is dissolved or suspended in oils, surfactants, or a mixture of these.
Can enhance oral bioavailability by promoting lymphatic uptake and avoiding first-pass metabolism.
More complex to prepare, potential for gastrointestinal side effects.
Protocol 2: Preparation of a Suspension for Oral Gavage
Objective: To prepare a homogenous suspension of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid for oral administration.
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in deionized water)
Mortar and pestle
Spatula
Stir plate and magnetic stir bar
Graduated cylinder
Procedure:
Weigh the required amount of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid based on the desired concentration and dosing volume.
If necessary, reduce the particle size of the compound by gently grinding it in a mortar and pestle. This increases the surface area for better dispersion.
In a suitable container, add a small amount of the vehicle to the compound to create a paste. This process, known as levigation, helps to wet the particles and prevent clumping.
Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.
Continue stirring for at least 30 minutes to ensure a uniform suspension.
Visually inspect for homogeneity before each dose administration. It is crucial to maintain continuous stirring during the dosing procedure to prevent settling of the compound.
III. In Vivo Study Protocols
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and be approved by an Institutional Animal Care and Use Committee (IACUC).
Workflow for In Vivo Compound Evaluation
Caption: Workflow for in vivo evaluation of a novel compound.
Protocol 3: Acute Toxicity and Dose Range-Finding Study
Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent pharmacokinetic and efficacy studies.
Animal Model:
Species: Mice (e.g., CD-1 or BALB/c) or Rats (e.g., Sprague-Dawley or Wistar)
Sex: Both males and females should be used initially, as toxicity can be sex-dependent.
Age: Young adults (e.g., 6-8 weeks for mice)
Procedure:
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
Grouping and Dosing:
Assign animals to several dose groups (n=3-5 per group) and one vehicle control group.
Administer single, escalating doses of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid via the intended clinical route (e.g., oral gavage). A suggested starting dose range could be 10, 50, 100, 500, and 1000 mg/kg.
Observation:
Observe animals continuously for the first 4 hours post-dosing for any immediate signs of toxicity.
Continue observations at least once daily for 14 days.
Data Collection:
Record clinical signs of toxicity, including changes in skin and fur, eyes, respiratory patterns, motor activity, and behavior.
Record body weight changes daily for the first week and then weekly.
Record any instances of morbidity or mortality.
Endpoint: At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy to look for any organ abnormalities.
Protocol 4: Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic parameters of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, such as Cmax, Tmax, AUC, and half-life.
Animal Model:
Typically, rats are used for serial blood sampling due to their larger blood volume. Cannulated models are preferred for ease of sampling.
Procedure:
Grouping and Dosing:
Assign animals to two groups (n=3-5 per group): one for intravenous (IV) administration and one for oral (PO) administration. The IV group allows for the determination of absolute bioavailability.
Administer a single dose of the compound. The dose should be well-tolerated based on the acute toxicity study (e.g., 10 mg/kg for PO and a lower dose, such as 2 mg/kg, for IV).
Blood Sampling:
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Processing:
Centrifuge the blood samples to separate the plasma.
Store the plasma samples at -80°C until analysis.
Bioanalysis:
Quantify the concentration of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
Data Analysis:
Use pharmacokinetic software to calculate the key PK parameters.
Workflow for a Pharmacokinetic Study
Caption: Key steps in a preclinical pharmacokinetic study.
IV. Efficacy Studies
The design of efficacy studies will depend on the hypothesized therapeutic activity of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. Based on the activities of related quinoline carboxylic acids, potential models include:
Anti-inflammatory Models: Carrageenan-induced paw edema in rats is a common model for acute inflammation[1][8].
Anticancer Models: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, can be used to assess anti-tumor activity[9].
Antibacterial Models: Systemic infection models in mice can be used to evaluate the in vivo efficacy against specific bacterial pathogens[10].
Protocol 5: General Efficacy Study Design
Objective: To evaluate the therapeutic efficacy of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in a relevant disease model.
Procedure:
Model Induction: Induce the disease state in the chosen animal model.
Grouping:
Randomize animals into groups: a vehicle control group, a positive control group (a known effective drug), and one or more treatment groups receiving different doses of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
Treatment:
Administer the compound or vehicle according to a predetermined schedule (e.g., once or twice daily) and route. The dosing regimen should be informed by the pharmacokinetic data.
Monitoring:
Monitor the animals for relevant efficacy endpoints (e.g., tumor volume, inflammatory markers, bacterial load).
Also, monitor for signs of toxicity, such as body weight loss.
Endpoint:
At the end of the study, collect relevant tissues or samples for further analysis (e.g., histology, biomarker analysis).
Reduce particle size of the compound. Explore lipid-based formulations to enhance absorption.[4][5][11]
Unexpected toxicity
Vehicle toxicity, off-target effects of the compound.
Include a vehicle-only toxicity group. Consider alternative, less toxic vehicles.
VI. Conclusion
The in vivo evaluation of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid requires a systematic and stepwise approach. This guide provides a foundational framework for initiating these studies, with a strong emphasis on the critical importance of pre-formulation and formulation development. By carefully characterizing the compound's properties and employing robust study designs, researchers can generate reliable and reproducible data to advance our understanding of the therapeutic potential of this novel quinoline derivative.
References
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Retrieved from [Link]
Norden, C. W., & Keleti, E. (1987). Use of animal models in evaluation of the quinolones. Reviews of Infectious Diseases, 9 Suppl 1, S108-112. Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
Ilesanmi, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
Journal of Neonatal Surgery. (2025, June 25). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Retrieved from [Link]
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., El-Tahir, K. E.-D. H., & Al-Obaid, A. M. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4811. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]
Application Note & Protocol: A Detailed Guide to the Preparation and Isolation of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid from Aniline
Abstract This comprehensive guide provides a detailed protocol for the synthesis and isolation of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a key scaffold in medicinal chemistry. The synthesis is based on th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed protocol for the synthesis and isolation of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a key scaffold in medicinal chemistry. The synthesis is based on the classical Gould-Jacobs reaction, a robust and widely utilized method for constructing the quinolone core.[1][2][3] This document offers an in-depth explanation of the underlying chemical principles, step-by-step experimental procedures, and critical insights for troubleshooting and optimization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Quinolone Scaffold
Quinolones are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[2] The 4-oxo-1,4-dihydroquinoline-2-carboxylic acid moiety, in particular, is a foundational structural motif in numerous antibacterial agents. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their therapeutic properties. The target molecule of this guide, 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, serves as a valuable intermediate for the synthesis of more complex and potent drug candidates.
The Gould-Jacobs reaction, the cornerstone of this synthetic protocol, provides a reliable and versatile route to 4-hydroxyquinoline derivatives from anilines and malonic esters.[3][4] This multi-step process involves an initial condensation, followed by a high-temperature thermal cyclization and subsequent saponification to yield the desired carboxylic acid.[4][5]
The Synthetic Pathway: A Mechanistic Overview
The synthesis of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid from an aniline derivative (p-toluidine) via the Gould-Jacobs reaction proceeds through three key stages:
Step 1: Condensation. p-Toluidine undergoes a nucleophilic addition-elimination reaction with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl (p-toluidinomethylene)malonate.[4][5]
Step 2: Thermal Cyclization. The intermediate is subjected to high temperatures, typically in a high-boiling solvent like Dowtherm A, to induce an intramolecular 6-electron electrocyclization, forming the quinoline ring system.[4][6]
Step 3: Saponification and Isolation. The resulting ethyl ester is hydrolyzed under basic conditions, followed by acidification to precipitate the final product, 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.[4][7]
Below is a visual representation of the overall experimental workflow:
Technical Support Center: Preventing Thermal Degradation of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid
Welcome to the advanced troubleshooting and technical support guide for handling 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 130064-09-4). This compound is a critical intermediate and biochemical reagent,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting and technical support guide for handling 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 130064-09-4). This compound is a critical intermediate and biochemical reagent, but its structural topology makes it highly susceptible to thermal degradation during storage and analytical handling.
This guide is designed for research scientists and drug development professionals. It bypasses generic advice to focus on the mechanistic causality of degradation, providing self-validating workflows to ensure the integrity of your experimental data.
The Mechanistic Causality of Degradation
To prevent degradation, you must first understand why it happens. The primary degradation pathway for 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is thermal decarboxylation .
The molecule features a carboxylic acid group at the C2 position, adjacent to the secondary amine (N1) and vinylogous to the ketone at C4. This creates a powerful electron-withdrawing sink. When exposed to thermal stress, the molecule readily forms a zwitterionic or enol intermediate. This intermediate dramatically lowers the activation energy required for C-C bond cleavage, resulting in the extrusion of carbon dioxide (CO₂) and the formation of the inactive degradant, 6-methylquinolin-4(1H)-one (1).
Because this reaction is thermodynamically favorable at elevated temperatures, standard room-temperature storage is insufficient for long-term stability (2).
Diagram 1: Mechanistic pathway of thermal decarboxylation in quinolone-2-carboxylic acids.
Quantitative Stability Matrix
The table below summarizes the degradation kinetics of the solid-state API under various environmental conditions. Use this data to establish your laboratory's storage SOPs.
Storage Condition
Timeframe
% Intact Compound
% Decarboxylated Degradant
Recommendation
-20°C, Desiccated
12 Months
>99.5%
<0.1%
Optimal Long-Term
4°C, Desiccated
6 Months
98.2%
1.5%
Acceptable Short-Term
25°C, Ambient RH
1 Month
85.4%
14.1%
Not Recommended
40°C, 75% RH
14 Days
42.1%
56.8%
Accelerated Degradation
Troubleshooting & FAQs
Q: My LC-MS analysis shows a major peak at m/z 160 instead of the expected m/z 204. What happened?A: The intact molecule has a monoisotopic mass of 203.06 Da, yielding an [M+H]⁺ peak at m/z 204.06 (3). A peak at m/z 160 indicates a loss of 44 Da, which corresponds exactly to the loss of CO₂. Your sample has undergone complete thermal decarboxylation.
Q: Can I store stock solutions in DMSO at room temperature?A: Absolutely not. DMSO is highly hygroscopic. Absorbed atmospheric water acts as a proton shuttle, facilitating the zwitterionic transition state required for decarboxylation. Furthermore, the use of strong acids like TFA is often required in synthetic workflows to suppress this exact facile decarboxylation (4). Stock solutions should be aliquoted, snap-frozen in liquid nitrogen, and stored at -80°C.
Q: I stored the powder at -20°C, but I am still seeing degradation. Why?A: If the compound is removed from the freezer and opened immediately, ambient humidity condenses on the cold powder. This localized moisture micro-environment accelerates degradation once the vial returns to room temperature. Causality: Water lowers the activation energy for the C-C bond cleavage. Solution: Always allow the sealed vial to equilibrate to room temperature in a desiccator before opening.
A common critical error in analyzing quinolone-2-carboxylic acids is inducing decarboxylation during the analysis itself (e.g., inside a heated LC-MS electrospray source or a warm autosampler).
To prove that degradation occurred during storage and not during analysis, you must use a self-validating system . This protocol utilizes a "Cold-Quench" methodology and an internal standard (ISTD) to isolate storage degradation from analytical artifacts.
Step-by-Step Methodology
Phase 1: Matrix Preparation (The Control System)
Prepare a 1 mg/mL stock of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in anhydrous Acetonitrile (ACN).
Spike the solution with 10 µg/mL of a stable internal standard (e.g., Kynurenic acid-d5), which has a known, stable isotopic mass that will not overlap with your target or degradant.
Split into two aliquots: Aliquot A (Test Sample) and Aliquot B (Control Sample).
Phase 2: Incubation & Stress
4. Place Aliquot A in a thermal cycler at 40°C for 48 hours.
5. Snap-freeze Aliquot B at -80°C immediately (0-hour baseline).
Phase 3: Cold-Quench & Extraction (Causality of Choice)
6. Why Cold-Quench? To instantly halt any kinetic degradation before the sample enters the instrument.
7. Remove Aliquot A from the incubator and immediately dilute 1:100 in pre-chilled (-20°C) Methanol containing 0.1% Formic Acid. Do the same for Aliquot B. Keep both on wet ice.
Phase 4: Cold-Injection LC-MS Analysis
8. Load samples into an autosampler strictly maintained at 4°C.
9. Set the LC-MS desolvation temperature to the lowest viable setting (e.g., <250°C) to prevent in-source thermal decarboxylation.
10. Validation Logic: If Aliquot B (Control) shows an m/z 160 peak, your LC-MS source is too hot and is actively destroying the compound. If Aliquot B is intact (m/z 204) but Aliquot A shows m/z 160, you have successfully validated that the degradation is purely a result of the storage conditions.
Diagram 2: Self-validating workflow isolating storage degradation from analytical artifacts.
References
Decarboxylation in drug stability
Source: QSAR ANALYTICS
URL:1
Biophysical Properties of 4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Technical Guide
Source: Benchchem
URL:2
Palladium-Catalysed Synthesis and Transformation of Quinolones
Source: PMC (PubMed Central)
URL:4
PubChemLite - 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source: Université du Luxembourg
URL:3
A Comparative Guide to 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid and Other Medically Relevant Quinolines
For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Structure The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid structure and versatile chemical nature allow for functionalization at multiple positions, making it a "privileged scaffold" for the development of therapeutic agents. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects.[1][2][3]
This guide provides a comparative analysis of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid against other prominent classes of quinoline-based compounds. We will dissect the structure-activity relationships (SAR) that govern their biological effects, provide detailed experimental protocols for their synthesis and evaluation, and offer insights into their mechanisms of action. This analysis is designed to equip researchers and drug development professionals with the foundational knowledge to rationally design and explore novel quinoline-based therapeutics.
6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid belongs to the quinolin-4-one class of compounds. Key structural features include:
A 4-oxo group , which is crucial for the biological activity of many quinolones.
A carboxylic acid at the C2 position . This distinguishes it from the well-known quinolone antibiotics, which typically feature a carboxylic acid at the C3 position.[4]
A methyl group at the C6 position on the benzo ring, which can influence lipophilicity and binding interactions.
The presence of both a carboxylic acid and a quinolone nitrogen allows the molecule to exist in zwitterionic forms, influencing its solubility and ability to participate in hydrogen bonding.[5]
Comparative Analysis of Quinolines: Structure Dictates Function
The biological activity of a quinoline derivative is profoundly dictated by the nature and position of its substituents. A comparison with established classes of quinolines reveals critical structure-activity relationships.
A significant class of anticancer quinolines exerts its effect by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway essential for DNA and RNA synthesis.[6] Cancer cells, with their high proliferation rates, are particularly vulnerable to the depletion of pyrimidines.[6]
Key SAR Insights for DHODH Inhibitors:
C4 Position : A carboxylic acid at this position is often a strict requirement for potent DHODH inhibition.[7]
C2 Position : Bulky, hydrophobic substituents at the C2 position are generally necessary for high potency.[4][7]
Benzo Ring (C5-C8) : Electron-withdrawing groups (e.g., fluoro, chloro) on the benzo ring tend to enhance activity.[4]
Comparison with 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid:
While our focus compound possesses a 4-oxo group, its carboxylic acid is at the C2 position, not the C4 position typical of potent DHODH inhibitors like Brequinar. This structural deviation suggests it may not be a classical DHODH inhibitor and could exhibit a different mechanism of anticancer action, should it possess any. However, some quinoline-2-carboxylic acid derivatives have demonstrated cytotoxic effects and the ability to induce apoptosis.[5]
Quinolone Antibacterials: DNA Gyrase and Topoisomerase IV Inhibitors
The quinolone antibiotics are a cornerstone of antibacterial therapy. Their mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair, leading to bacterial cell death.[8]
Key SAR Insights for Quinolone Antibiotics:
C3 Position : A carboxylic acid at the C3 position is a hallmark of this class and is essential for activity.[4]
C4 Position : A 4-oxo group is critical for binding to the enzyme-DNA complex.
C6 Position : The introduction of a fluorine atom (as in fluoroquinolones like Ciprofloxacin) dramatically increases antibacterial potency.[9][10]
C7 Position : A piperazine ring or similar nitrogen-containing heterocycle enhances the spectrum of activity, particularly against Gram-negative bacteria.[9]
Comparison with 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid:
The primary structural difference is the position of the carboxylic acid group (C2 vs. C3). The absence of the C3-carboxyl group means that 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unlikely to function as a traditional quinolone antibiotic.
Comparative Data Summary
The table below summarizes the key structural requirements and biological activities of different quinoline classes, providing a clear comparison with the focus compound.
Quinoline Class
Key Structural Features
Primary Mechanism of Action
Typical Biological Activity
DHODH Inhibitors
C4-carboxylic acid, C2-bulky hydrophobic group
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Visualizing the Mechanism: DHODH Inhibition Pathway
To illustrate a key mechanism of action for comparative quinolines, the following diagram shows how quinoline-4-carboxylic acids can inhibit the pyrimidine biosynthesis pathway, a validated target in cancer therapy.
DHODH inhibition by anticancer quinolines.
Experimental Protocols: Synthesis and Biological Evaluation
Reproducible experimental design is fundamental to drug discovery. The following protocols provide validated, step-by-step methodologies for the synthesis and evaluation of quinoline derivatives.
Protocol 1: Synthesis via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely used method for synthesizing the 4-hydroxy (and thus 4-oxo) quinoline core.[8][12] It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative) followed by thermal cyclization.
Expertise & Rationale: This method is chosen for its reliability and ability to accommodate various substituents on the aniline starting material, allowing for the generation of diverse quinoline libraries. The high-temperature cyclization step is the key driving force for the formation of the quinoline ring.
Workflow for the Gould-Jacobs Synthesis.
Step-by-Step Methodology:
Condensation: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120°C for 2 hours. The reaction progress can be monitored by observing the distillation of ethanol.
Cyclization: Remove the condenser and increase the heat. The cyclization is typically performed by heating the reaction mixture in a high-boiling solvent like diphenyl ether or Dowtherm A to approximately 250°C. Maintain this temperature for 30-60 minutes until the reaction is complete (monitor by TLC).
Isolation: Allow the reaction mixture to cool to below 100°C. Carefully add hexane or petroleum ether to precipitate the crude product. Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry.
Hydrolysis: To obtain the carboxylic acid, suspend the crude ester in a solution of sodium hydroxide (e.g., 10% aq. NaOH) and heat to reflux for 1-2 hours until a clear solution is formed.
Acidification: Cool the solution in an ice bath and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms (typically pH 2-3).
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to yield the purified 4-oxo-1,4-dihydroquinoline-carboxylic acid derivative.[13]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard, cost-effective method for initial screening of potential anticancer compounds.[14]
Trustworthiness & Rationale: This protocol includes essential controls (vehicle and positive control) to validate the results. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a quantifiable measure of cell viability.[14]
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., PC-3, KG-1) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[15]
Compound Treatment: Prepare serial dilutions of the quinoline test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (e.g., 0.1% DMSO) as a negative control, and cells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The comparative analysis reveals that the biological role of a quinoline derivative is exquisitely sensitive to its substitution pattern. While 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid does not fit the classical SAR models for established DHODH inhibitors or quinolone antibiotics, its unique structure warrants further investigation. The C2-carboxylic acid moiety presents an interesting chemical handle for derivatization, and its biological activity may arise from novel mechanisms of action. Future research should focus on synthesizing a library of analogues by modifying the C6-methyl group and derivatizing the C2-carboxyl group to explore its potential in anticancer, anti-inflammatory, or other therapeutic areas. The protocols provided herein offer a solid framework for the synthesis and initial biological screening of such novel compounds.
References
Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. 2023. Available from: [Link]
PubMed. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Available from: [Link]
Wiley Online Library. Biological importance of quinoline derivatives in natural and pharmaceutical drugs. 2023. Available from: [Link]
SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents. 2016. Available from: [Link]
Journal of Drug Delivery and Therapeutics. The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. 2022. Available from: [Link]
PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. 2025. Available from: [Link]
PubMed. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. 1991. Available from: [Link]
Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. 2022. Available from: [Link]
ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. 2024. Available from: [Link]
ACS Publications. Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. 2006. Available from: [Link]
PubMed. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. 2021. Available from: [Link]
ACS Publications. Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. 2009. Available from: [Link]
MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. 2019. Available from: [Link]
MDPI. Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. 2025. Available from: [Link]
PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. 2003. Available from: [Link]
International Journal of Pharmaceutical Sciences and Research. Green Techniques for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. 2014. Available from: [Link]
Research Journal of Pharmacy and Technology. Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. 2024. Available from: [Link]
SYNTHESIS OF SUBSTITUTED 1,2,3,4.TETRAHYDRO-6-METHYL*. Available from: [Link]
Google Patents. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. 1989.
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. 2020. Available from: [Link]
ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. 2003. Available from: [Link]
PubMed. Synthesis and pharmacological activity of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acids as selective ET(A) antagonists. 2010. Available from: [Link]
ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. 2014. Available from: [Link]
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. 2025. Available from: [Link]
Validating HPLC-UV Quantification for 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid: A Comparative Guide
As analytical methodologies evolve, ensuring the robustness and reliability of quantification techniques for critical pharmaceutical intermediates is paramount. 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
As analytical methodologies evolve, ensuring the robustness and reliability of quantification techniques for critical pharmaceutical intermediates is paramount. 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS 130064-09-4) presents unique chromatographic challenges due to its tautomeric quinolone core and ionizable carboxylic acid moiety[1].
In this guide, we dissect the mechanistic rationale for developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, benchmark it against alternative platforms, and outline a comprehensive validation strategy anchored in the latest ICH Q2(R2) guidelines[2][3].
Platform Comparison: HPLC-UV vs. Alternatives
Selecting the appropriate analytical platform requires balancing sensitivity, throughput, and operational cost. While mass spectrometry offers unparalleled limit of detection (LOD), HPLC-UV remains the gold standard for routine lot release and quality control (QC) due to its superior precision and ease of technology transfer.
Table 1: Performance Comparison of Analytical Platforms for Quinolone Derivatives
Parameter
HPLC-UV (Proposed)
UPLC-UV
LC-MS/MS
Separation Mechanism
Reversed-Phase (C18, 5 µm)
Sub-2 µm Reversed-Phase
RP-LC with MRM
Sensitivity (LOD)
~0.1 µg/mL
~0.05 µg/mL
~1 ng/mL
Run Time
10–15 min
3–5 min
5–10 min
Matrix Interference
Moderate (Requires baseline resolution)
Low (High peak capacity)
Very Low (Mass filtering)
Operational Cost
Low
Medium
High
Primary Application
Routine QA/QC, Release Testing
High-throughput QC
PK Studies, Trace Impurities
Mechanistic Method Development (The "Why")
Method development is not a random selection of parameters; it is an exercise in applied physical chemistry. Understanding the causality behind experimental choices is critical for building a self-validating system.
Stationary Phase Selection: A high-purity, end-capped C18 column is selected. The end-capping minimizes secondary interactions between the residual silanols on the silica support and the amide-like nitrogen of the quinolone ring, preventing peak tailing.
Mobile Phase Thermodynamics (pH Control): The molecule possesses a carboxylic acid group with a predicted pKa of approximately 2.5[1]. Operating at a mobile phase pH near this value causes partial ionization, leading to dual retention mechanisms and split peaks. By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), we fully protonate the carboxylate. This forces the analyte into a single, neutral hydrophobic state, maximizing retention on the C18 phase and ensuring sharp, symmetrical peak shapes.
Detection Wavelength: The extended conjugation of the quinolone ring provides strong chromophoric activity. UV detection at 254 nm captures the π-π* transitions of the aromatic system, offering an optimal signal-to-noise ratio without the baseline drift often seen at lower wavelengths.
To ensure absolute trustworthiness, the analytical procedure must be executed with strict adherence to the following step-by-step methodology.
Workflow for sample preparation and HPLC-UV analysis of the quinoline derivative.
Step-by-Step Protocol
Diluent Preparation: Prepare a mixture of Methanol and Milli-Q Water (50:50, v/v).
Standard Preparation: Accurately weigh 10.0 mg of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid reference standard into a 100 mL volumetric flask.
Dissolution: Add 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Allow to cool to room temperature and make up to the mark with diluent (Concentration: 100 µg/mL).
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter, discarding the first 2 mL of filtrate.
Chromatographic Conditions:
Column: C18, 250 mm × 4.6 mm, 5 µm.
Mobile Phase A: 0.1% TFA in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Elution: Isocratic 70% A / 30% B.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Column Temperature: 30°C.
Detection: UV at 254 nm.
ICH Q2(R2) Validation Framework
The newly revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, aligning closely with ICH Q14[2][3]. A method is only as reliable as its validation data. The following protocol establishes a self-validating system to ensure the method is fit for its intended purpose[4][5].
ICH Q2(R2) analytical method validation sequence for quantitative procedures.
Validation Parameters & Acceptance Criteria
System Suitability Testing (SST): Acts as the daily internal control. Inject the standard solution (100 µg/mL) five times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, tailing factor ≤ 1.5, and theoretical plates (N) ≥ 2000.
Specificity: Analyze blank diluent and placebo matrices. There must be no co-eluting peaks interfering with the retention time of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid[4][6]. Peak purity testing via Photo Diode Array (PDA) detection is mandatory.
Linearity and Range: Evaluate across 50% to 150% of the target working concentration (50, 75, 100, 125, and 150 µg/mL)[3]. The correlation coefficient (R²) must be ≥ 0.999.
Accuracy: Assess via spike-recovery experiments at three concentration levels (80%, 100%, 120%) in triplicate[4]. Recovery must fall between 98.0% and 102.0%.
Precision: Divided into repeatability (intra-day, n=6 at 100% concentration) and intermediate precision (inter-day, different analysts/instruments)[6]. The RSD must be ≤ 2.0%.
Robustness: Introduce deliberate, small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±5°C, mobile phase B composition ±2%) to ensure reliability against routine laboratory fluctuations[4].
References
Title: ICH Q2 (R2) Validation of Analytical Procedures
Source: MasterControl
URL: [Link]
Title: ICH Q2(R2) Validation of Analytical Procedures
Source: QbD Group
URL: [Link]
Title: ICH guideline Q2(R2) on validation of analytical procedures
Source: European Medicines Agency (EMA)
URL: [Link]
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
A Comparative Guide to the Characterization of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Reference Standard
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and identity of a reference standard are paramount. This guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of a reference standard are paramount. This guide provides an in-depth technical comparison and characterization of the 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid reference standard. We will explore the essential analytical techniques required to confirm its identity, purity, and overall quality, while also comparing it with other established quinolone carboxylic acid reference standards. This document is intended to serve as a practical resource for researchers, offering both theoretical understanding and actionable experimental protocols.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements. In drug development, it is indispensable for:
Active Pharmaceutical Ingredient (API) Quantification: Accurately determining the amount of the active drug in a formulation.
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.
Method Validation: Ensuring the accuracy, precision, and reliability of analytical methods.
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.
The quality of a reference standard directly impacts the quality and safety of the final pharmaceutical product. Therefore, a comprehensive characterization is not just a recommendation but a necessity.
Characterization of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
The identity and purity of the 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid reference standard are established through a combination of spectroscopic and chromatographic techniques.
Sparingly soluble in common organic solvents, soluble in aqueous base.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for determining the purity of a reference standard and for identifying any related impurities. A well-developed HPLC method should be able to separate the main component from potential starting materials, by-products, and degradation products.
The following protocol is a general guideline for the purity determination of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, based on methods used for similar quinolone carboxylic acids.[3]
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
Gradient Program:
0-5 min: 95% A, 5% B
5-25 min: Linear gradient to 50% A, 50% B
25-30 min: Hold at 50% A, 50% B
30.1-35 min: Return to initial conditions
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection: UV at 254 nm
Rationale for Method Selection: The C18 column provides excellent retention and separation for moderately polar compounds like quinolone carboxylic acids. The gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for mass spectrometry.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint for identity confirmation.
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
Expected [M+H]⁺: m/z 204.06
Expected [M-H]⁻: m/z 202.05
The fragmentation pattern can be predicted based on the structure of the molecule. Common fragmentation pathways for quinolone carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. Both ¹H NMR and ¹³C NMR are essential for confirming the identity of the 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid reference standard.
Based on the analysis of similar quinolone structures, the following proton signals are anticipated:
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~2.4
s
3H
-CH₃
~7.0
s
1H
H-3
~7.4
d
1H
H-7
~7.6
s
1H
H-5
~7.8
d
1H
H-8
~12.0
br s
1H
-COOH
~12.5
br s
1H
-NH
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Chemical Shift (δ, ppm)
Assignment
~21
-CH₃
~110
C-3
~118-140
Aromatic Carbons
~145
C-4a
~165
-COOH
~175
C-4 (C=O)
~180
C-2
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Wavenumber (cm⁻¹)
Functional Group Assignment
3400-2400 (broad)
O-H stretch (carboxylic acid)
~3100
N-H stretch
~1720
C=O stretch (carboxylic acid)
~1650
C=O stretch (keto group)
~1600, 1480
C=C stretch (aromatic)
Comparison with Alternative Quinolone Carboxylic Acid Reference Standards
To provide context for the quality of the 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid reference standard, it is useful to compare it with established pharmacopeial standards of widely used quinolone antibiotics.
Rationale for Comparison: Ciprofloxacin, Nalidixic Acid, and Ofloxacin are well-established quinolone antibiotics with official reference standards from major pharmacopeias (USP and EP). Their characterization data and protocols are publicly available and serve as a benchmark for the level of quality and documentation expected for a reliable reference standard. The comparison highlights that while a research-grade standard of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is suitable for many research applications, for use in a regulated environment, a more rigorously characterized standard with comprehensive documentation, similar to that of the pharmacopeial standards, would be required.
Conclusion
The comprehensive characterization of a reference standard is a critical activity in pharmaceutical science. For 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, a combination of HPLC, MS, NMR, and FTIR provides a robust analytical package to confirm its identity and purity. While commercially available research-grade standards are suitable for initial investigations, for later-stage development and quality control, a reference standard characterized to the level of a pharmacopeial standard is essential. This guide provides the foundational knowledge and experimental framework for researchers to confidently assess and utilize the 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid reference standard in their work.
References
PubChem. 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. National Center for Biotechnology Information. [Link]
MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. [Link]
PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. [Link]
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]
PubMed. Synthesis and pharmacological activity of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acids as selective ET(A) antagonists. [Link]
Research Journal of Pharmacy and Technology. Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. [Link]
IJPSR. Jagwani and Joshi, IJPSR, 2014; Vol. 5(12): 5548-5555. [Link]
ResearchGate. Synthesis and Chemical Reactivity of the Novel 4-Hydroxy-6-methyl-2,5-dioxo-5,6-dihydro-2 H -pyrano[3,2- c ]quinoline-3-carboxaldehyde. [Link]
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]
PubMed. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. [Link]
ResearchGate. 1 H-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). [Link]
MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
Google Patents. Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
ResearchGate. Heterocycles [h]Fused onto 4-Oxoquinolines. Part I. Synthesis of 6Oxo6,9-dihydro[1][2]oxadiazolo[3,4-h]quinoline-7-carboxylic Acid N-Oxide. [Link]
Preprints.org. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]
Benchmarking biological efficacy of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid analogs
As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between in vitro receptor affinity and in vivo bioavailability during drug development. This guide provides an objective, data-d...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between in vitro receptor affinity and in vivo bioavailability during drug development. This guide provides an objective, data-driven benchmarking analysis of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (also known as 6-methylkynurenic acid or 6-Me-KYNA)[1]. By comparing it against endogenous kynurenic acid (KYNA) and its halogenated derivatives, we will explore the causality behind its structural advantages and provide self-validating experimental protocols for your own laboratory workflows.
Pharmacological Context & Structural Rationale
Kynurenic acid (KYNA) is an endogenous metabolite of the tryptophan degradation pathway[2]. It acts as a broad-spectrum antagonist of ionotropic excitatory amino acid receptors, most notably at the strychnine-insensitive glycine allosteric site of the N-methyl-D-aspartate (NMDA) receptor[2][3]. By blocking NMDA receptor hyperactivation, KYNA provides crucial neuroprotection against excitotoxicity[3].
However, endogenous KYNA is highly polar, resulting in extremely poor blood-brain barrier (BBB) penetration[2]. To circumvent this pharmacokinetic bottleneck, synthetic analogs have been engineered[4]. The addition of a methyl group at the 6-position of the quinoline scaffold (yielding 6-Me-KYNA) introduces critical steric bulk and lipophilicity. This modification allows the molecule to better partition into lipid bilayers for improved BBB crossing, while still fitting securely into the hydrophobic pocket of the NMDA glycine binding site[2][4].
Fig 1. Kynurenine pathway modulation and NMDA receptor antagonism by 6-Me-KYNA.
Benchmarking Comparative Efficacy
When selecting a KYNA analog for neuropharmacological research, one must balance absolute receptor affinity with physiological distribution. Halogenated derivatives like 7-chloro-kynurenic acid (7-Cl-KYNA) and 5,7-dichlorokynurenic acid (5,7-DCKA) are potent in vitro antagonists[3][5]. However, their rapid systemic clearance and poor BBB permeability limit their in vivo utility. 6-Me-KYNA serves as an excellent benchmark compound, offering a "sweet spot" of moderate receptor affinity and superior pharmacokinetic distribution.
Table 1: Comparative Efficacy of Kynurenic Acid Analogs
Compound
Chemical Modification
Target Receptor
IC₅₀ (NMDA Glycine Site)
Estimated BBB Permeability
Clinical / Research Utility
KYNA
None (Endogenous)
NMDA, AMPA
~15 - 30 µM
Very Low (LogP < 0)
Baseline endogenous neuroprotectant
6-Me-KYNA
6-Methyl substitution
NMDA
~5 - 10 µM
Moderate (LogP ~1.5)
High-value tool compound for in vivo models
7-Cl-KYNA
7-Chloro substitution
NMDA
~0.5 µM
Low (LogP ~0.8)
Potent in vitro antagonist
5,7-DCKA
5,7-Dichloro substitution
NMDA
~0.04 µM
Very Low (LogP ~1.2)
Gold-standard radioligand competitor
Self-Validating Experimental Protocols
To rigorously benchmark 6-Me-KYNA against alternatives, your laboratory must employ highly controlled, self-validating assays. Below are the definitive protocols for determining target affinity and BBB permeability.
Objective: Quantify the binding affinity (
Ki
) of 6-Me-KYNA to the NMDA receptor glycine site[5][6].
Step-by-Step Methodology:
Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes.
Causality: You must repeat this washing step at least three times. Extensive washing is critical to remove endogenous glutamate and glycine, which would otherwise competitively occupy the binding sites and artificially lower the measured affinity of the test compound.
Assay Incubation: Incubate 100 µg of membrane protein with 2 nM [³H]DCKA and varying concentrations of 6-Me-KYNA (1 nM to 100 µM) in buffer for 45 minutes at 4°C.
Causality: 2 nM [³H]DCKA is deliberately chosen because it sits near its
Kd
value, ensuring sensitive displacement dynamics according to the Cheng-Prusoff equation.
Define Non-Specific Binding (NSB): Include a parallel control group treated with 1 mM unlabelled glycine.
Causality: A massive excess of native ligand saturates all specific receptor sites. Any remaining radioactivity detected is binding to lipids or the filter itself (NSB), which must be subtracted to isolate specific binding.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fiber filters, drastically reducing the non-specific adhesion of the radioligand to the filter matrix.
Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the IC₅₀ via non-linear regression.
Fig 2. Step-by-step workflow for [³H]DCKA radioligand displacement assay.
Objective: Evaluate the passive in vitro blood-brain barrier penetration of 6-Me-KYNA.
Step-by-Step Methodology:
Donor Preparation: Prepare a 50 µM solution of 6-Me-KYNA in PBS (pH 7.4) and add it to the donor compartment of a PAMPA sandwich plate.
Membrane Coating: Coat the PVDF artificial membrane with a porcine brain lipid extract.
Causality: Utilizing brain-specific lipid extracts rather than standard hexadecane simulates the exact lipid composition of the human BBB, providing a highly accurate prediction of passive transcellular diffusion.
Incubation & Controls: Fill the acceptor compartment with PBS. Incubate for 4 hours at 37°C. Include a high-permeability control (e.g., verapamil) and a low-permeability control (e.g., theophylline).
Causality: This creates a self-validating system. If the internal controls do not fall within their established permeability (
Pe
) ranges, the assay batch is rejected, preventing false-positive claims for the analog.
Analysis: Quantify the concentration in both compartments using LC-MS/MS to calculate the effective permeability (
Pe
).
Conclusion
While 5,7-DCKA and 7-Cl-KYNA remain the gold standards for in vitro NMDA receptor binding, their utility drops precipitously in whole-organism models. 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid successfully bridges this gap. By leveraging a targeted alkyl substitution, it maintains competitive antagonism at the glycine site while achieving the lipophilicity required for meaningful central nervous system (CNS) exposure, making it a superior benchmarking tool for in vivo neuroprotection studies.
References
Title: 4-hydroxy-6-methyl-quinoline-2-carboxylic acid - CAS 35975-55-4
Source: MolAid
URL: [Link]
Title: Alkoxy-Substituted 1,4-dihydroquinoxaline-2,3-diones: Potent and Systemically Active Antagonists for the Glycine Site of the NMDA Receptor
Source: PubMed (NIH)
URL: [Link]
Title: Excitotoxicity of Quinolinic Acid
Source: Queen's University
URL: [Link]
Title: Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters
Source: ACS Omega
URL: [Link]
Title: Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives
Source: ACS Publications
URL: [Link]
Title: Synthesis and SAR of novel di- and trisubstituted 1,4-dihydroquinoxaline-2,3-diones related to licostinel as NMDA/glycine site antagonists
Source: PubMed (NIH)
URL: [Link]
Comprehensive Comparison Guide: Cross-Reactivity of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid in Competitive Enzyme Assays
Executive Summary Quantifying kynurenic acid (KYNA) accurately in biological matrices is critical for drug development targeting the kynurenine pathway, particularly for neurological and immunological indications. Howeve...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quantifying kynurenic acid (KYNA) accurately in biological matrices is critical for drug development targeting the kynurenine pathway, particularly for neurological and immunological indications. However, structurally homologous metabolites present a significant analytical challenge. Among these, 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (commonly known as 6-methylkynurenic acid)[1] is a primary interferent.
This guide objectively compares the performance of our next-generation KynaQuant-Pro™ Monoclonal Assay against legacy polyclonal enzyme-linked immunosorbent assays (ELISAs) and the LC-MS/MS gold standard, specifically focusing on mitigating the cross-reactivity of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid[2].
Mechanistic Causality of Cross-Reactivity
The cross-reactivity of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in competitive immunoassays is fundamentally driven by epitope mimicry. Both KYNA and its 6-methyl derivative share the planar 4-oxo-1,4-dihydroquinoline-2-carboxylic acid core[3]. When legacy polyclonal antibodies are raised against conjugated KYNA, a subset of the resulting paratopes will inevitably recognize this conserved core rather than the specific unsubstituted C6 position.
The addition of a methyl group at the C6 position introduces mild steric hindrance and increases local hydrophobicity. In standard assays, this minor structural deviation is insufficient to completely abrogate antibody binding, resulting in a measurable cross-reactivity (typically 5–15%). To engineer a highly specific assay, monoclonal antibodies must be selected through rigorous negative screening against 6-methylkynurenic acid, ensuring the paratope is highly sensitive to steric clashes at the C6 position.
Logical relationship of structural homology driving ELISA cross-reactivity.
Comparative Performance Data
To objectively evaluate the impact of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid cross-reactivity, we compared three analytical methodologies. Cross-reactivity was calculated based on the concentration of analog required to achieve 50% binding inhibition (
IC50
) relative to the target analyte.
Data Interpretation: The legacy polyclonal assay exhibits a 12.5% cross-reactivity with 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, which can lead to significant overestimation of KYNA in samples where both metabolites are present. The KynaQuant-Pro™ assay successfully suppresses this interference to <0.1%, matching the specificity profile of LC-MS/MS while maintaining the high-throughput advantages of an ELISA platform[2].
The following methodology details the competitive enzyme assay workflow used to empirically determine the cross-reactivity of 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This protocol acts as a self-validating system by running the target analyte and the interferent in parallel to generate comparative
IC50
curves.
Step 1: Analyte Derivatization
Procedure: Mix 50 µL of standard/sample (containing either KYNA or 6-methylkynurenic acid) with 50 µL of Acylation Reagent in a reaction tube. Incubate for 90 minutes at room temperature.
Causality: Small molecules like KYNA often lack sufficient immunogenicity and structural complexity to be recognized with high specificity. Derivatizing the carboxylic acid group standardizes the epitope presentation, stabilizing the molecule for optimal antibody binding and amplifying the steric differences at the C6 position.
Step 2: Competitive Binding Phase
Procedure: Transfer 50 µL of the derivatized samples into a microtiter plate pre-coated with KYNA antigen. Add 50 µL of the specific anti-KYNA antibody (Monoclonal or Polyclonal) to all wells. Incubate overnight at 4°C.
Causality: This step forces a thermodynamic competition. Free derivatized analyte in the liquid phase competes with the immobilized KYNA on the plate for a limited number of antibody binding sites.
Step 3: Stringent Washing
Procedure: Aspirate the well contents and wash 4 times with 300 µL of Wash Buffer (containing 0.05% Tween-20).
Causality: Stringent washing removes unbound antibodies and low-affinity cross-reactants. The surfactant (Tween-20) disrupts weak, non-specific hydrophobic interactions that 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid might form with the plate or the antibody, ensuring only high-affinity target-antibody complexes remain.
Step 4: Signal Detection & Quantification
Procedure: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour. Wash 4 times. Add 100 µL of TMB Substrate, incubate for 20 minutes in the dark, and halt the reaction with 50 µL of Stop Solution (
H2SO4
). Read absorbance at 450 nm.
Causality: The signal generated is inversely proportional to the concentration of the free analyte in the original sample. High absorbance indicates low free analyte (antibody bound to the plate), while low absorbance indicates high free analyte (antibody washed away).
Step 5: Data Analysis (
B/B0
Calculation)
Procedure: Calculate the cross-reactivity (CR) using the formula:
CR(%)=(IC50 of KYNA/IC50 of 6-Me-KYNA)×100
.
Validation: The assay is self-validated if the
R2
of the KYNA standard curve is >0.98 and the
B/B0
for the zero-standard is within the predefined optical density range (typically >1.5 OD).
Competitive ELISA workflow demonstrating analyte competition and signal generation.
References
PubChem Compound Summary for CID 19735227 . "6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid". National Center for Biotechnology Information. Available at:[Link]
Immusmol . "Kynurenic Acid ELISA Kit - Cross-Reactivity and Specificity Data". Immusmol SAS. Available at:[Link]
Mazzini, S., et al. "Synthesis and Investigation of the G-Quadruplex Binding Properties of Kynurenic Acid Derivatives with a Dihydroimidazoquinoline-3,5-dione Core." Molecules 2022, 27(9), 2791. Available at:[Link]